Rimtuzalcap is a novel small molecule classified as a modulator of small-conductance calcium-activated potassium channels. It is currently under investigation for its potential therapeutic effects in treating essential tremor and spinocerebellar ataxia. The chemical formula of Rimtuzalcap is , with a molecular weight of approximately . This compound represents a significant advancement in pharmacological research targeting movement disorders, particularly in modulating neuronal activity.
The synthesis of Rimtuzalcap involves multiple steps that require careful control of reaction conditions. The initial phase typically includes the preparation of key intermediates, which are crucial for the subsequent stages of synthesis. Common organic solvents, catalysts, and controlled temperatures are employed to optimize product yield and purity .
Rimtuzalcap's molecular structure can be analyzed through various spectroscopic techniques:
Rimtuzalcap participates in several chemical reactions:
The mechanism of action for Rimtuzalcap primarily involves its interaction with small-conductance calcium-activated potassium channels. By modulating these channels, Rimtuzalcap influences neuronal excitability and neurotransmitter release, which is crucial for managing conditions like essential tremor. The precise biochemical pathways remain an active area of research, focusing on how these interactions can lead to therapeutic benefits .
Rimtuzalcap has several scientific applications:
Rimtuzalcap (developmental codes: CAD-1883, DB16733) is a first-in-class small-molecule investigational compound with the chemical name N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine. It functions as a selective positive allosteric modulator (PAM) of small-conductance calcium-activated potassium (SK) channels, representing a novel mechanistic approach to treating hyperexcitability-related movement disorders like essential tremor (ET) and spinocerebellar ataxia (SCA) [1] [2] [6]. With the molecular formula C₁₈H₂₄F₂N₆O and a molecular weight of 378.42 g/mol, its 3D structure features critical morpholinopyrimidine and difluorocyclohexyl groups enabling precise SK channel interactions [1] [9].
Essential tremor pathophysiology involves dysfunctional oscillatory activity in the olivo-cerebellar network, particularly within cerebellar Purkinje cells. These neurons exhibit aberrant 4–12 Hz firing patterns that disrupt thalamocortical signaling, leading to involuntary motor oscillations [1] [3] [7]. Rimtuzalcap directly targets this circuitry by:
Table 1: Key Pathophysiological Targets of Rimtuzalcap in ET
Neural Circuit Element | Role in Tremor Generation | Rimtuzalcap’s Action |
---|---|---|
Cerebellar Purkinje cells | Source of aberrant 4–12 Hz oscillations | ↑ SK channel activity → hyperpolarization → reduced firing rate |
Dentate nucleus | Relays excitatory signals to thalamus | ↓ Glutamatergic input from Purkinje cells |
Ventral intermediate nucleus (VIM) | Projects tremor signals to motor cortex | ↓ Excitatory drive from cerebellum |
This mechanism distinguishes Rimtuzalcap from non-selective agents like propranolol or primidone, which mask symptoms without correcting underlying network dysfunction [3] [7].
SK channels (SK1–3 subtypes) are voltage-insensitive potassium channels gated by intracellular calcium. They regulate neuronal excitability by mediating medium afterhyperpolarization (mAHP)—a critical brake on repetitive firing [1] [5] [8]. Rimtuzalcap’s therapeutic innovation lies in its selective PAM action:
Table 2: Rimtuzalcap’s Pharmacodynamic Properties
Parameter | Value/Effect | Experimental Context |
---|---|---|
Target affinity | Low micromolar (EC₅₀ ~1–3 μM) | SK2/3-expressing cell lines [2] |
Functional effect | ↑ Purkinje cell mAHP; ↓ firing rate by 40% | Murine brain slices [2] [6] |
Selectivity | No activity on BK/Kv7 channels | Patch-clamp studies [1] [5] |
The quest for SK channel modulators began with riluzole, an ALS drug with incidental SK-activating properties. Though riluzole reduced neuropathic pain in rats via amygdala SK channels, its non-selective actions (Na⁺ channel blockade, glutamate inhibition) limited utility in movement disorders [5] [8]. Rimtuzalcap emerged from systematic efforts to develop selective SK PAMs with optimized blood-brain barrier penetration. Key milestones:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7